3-Phosphonophthalide
Description
3-Phosphonophthalide is a substituted phthalide derivative featuring a phosphonate (-PO(OH)₂ or -PO(OR)₂) group at the 3-position of the phthalide core. Phthalides, characterized by a fused benzene and γ-lactone ring, are pivotal in medicinal chemistry, agrochemicals, and materials science due to their diverse bioactivity and structural versatility. Its unique electronic and steric properties, driven by the electron-withdrawing phosphonate moiety, distinguish it from other 3-substituted phthalides, such as 3-methoxyphthalide or 3-hydroxypthalide.
Properties
IUPAC Name |
(3-oxo-1H-2-benzofuran-1-yl)phosphonic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7O5P/c9-7-5-3-1-2-4-6(5)8(13-7)14(10,11)12/h1-4,8H,(H2,10,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCWLIFWRJMCIAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(OC2=O)P(=O)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7O5P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-Phosphonophthalide typically involves the reaction of isobenzofuran derivatives with phosphonic acid reagents under specific conditions. The reaction conditions may include the use of catalysts, solvents, and controlled temperatures to achieve the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the compound .
Chemical Reactions Analysis
3-Phosphonophthalide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The phosphonic acid group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles.
Scientific Research Applications
Synthetic Chemistry Applications
3-Phosphonophthalide serves as an important intermediate in the synthesis of various organic compounds. Its phosphonate group enhances reactivity, allowing it to participate in numerous chemical transformations.
Synthesis of Bioactive Molecules
The compound is utilized in the synthesis of 3-substituted phthalides , which are crucial for developing natural products with significant biological activity. Recent advancements have introduced novel synthetic methodologies that leverage 3-phosphonophthalide as a key building block:
- Asymmetric Synthesis : The introduction of chirality at the C-3 position has been achieved through innovative synthetic routes, leading to the creation of chiral 3-substituted phthalides that exhibit enhanced biological properties .
- Cascade Reactions : Researchers have developed one-pot reactions involving 3-phosphonophthalide that streamline the synthesis process while maintaining high yields and selectivity .
Medicinal Chemistry Applications
The medicinal potential of 3-phosphonophthalide is being explored, particularly in relation to its biological activities.
Anticancer Activity
Studies indicate that derivatives of 3-phosphonophthalide may possess anticancer properties. The compound's ability to modulate cellular pathways through phosphorylation makes it a candidate for developing new cancer therapies. For instance:
- Targeting Protein Kinases : By influencing protein phosphorylation states, 3-phosphonophthalide derivatives may affect tumor growth and survival pathways, offering a novel approach to cancer treatment .
Biological Research Applications
In biological research, 3-phosphonophthalide has been investigated for its role in various cellular processes.
Phosphoproteomics
The compound's phosphonate group allows it to be integrated into phosphoproteomic studies, providing insights into protein modifications that regulate cellular functions:
- Phosphorylation Studies : It aids in understanding the dynamics of protein phosphorylation, which is critical for many cellular processes including signal transduction and metabolic regulation .
Case Studies
Several case studies have documented the applications of 3-phosphonophthalide in research settings:
- A study demonstrated the effectiveness of 3-phosphonophthalide derivatives in inhibiting specific kinases involved in cancer progression, showcasing their potential as therapeutic agents .
- Another investigation highlighted how these compounds could serve as tools for probing phosphorylation-dependent signaling pathways in neurodegenerative diseases .
Data Tables
Mechanism of Action
The mechanism of action of 3-Phosphonophthalide involves its interaction with specific molecular targets and pathways. The phosphonic acid group can form strong interactions with metal ions and other molecules, influencing various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
The 3-position substitution in phthalides significantly influences their chemical behavior, biological activity, and applications. Below is a detailed comparison of 3-phosphonophthalide with structurally analogous compounds:
Structural and Functional Differences
- 3-Methoxyphthalide (CAS 4122-57-0): Substituent: Methoxy (-OCH₃) group at the 3-position. Key Properties: The electron-donating methoxy group increases electron density on the phthalide core, enhancing stability but reducing electrophilicity compared to 3-phosphonophthalide. Applications: Primarily used in fragrance synthesis and as an intermediate in natural product synthesis (e.g., ligustilide analogs) . Synthesis: Typically prepared via nucleophilic substitution or oxidative cyclization (e.g., Scheme 4 in ) .
3-Hydroxypthalide :
- 3-Phosphonophthalide: Substituent: Phosphonate group. Key Properties: The phosphonate group confers strong metal-chelating ability, making it suitable for catalytic systems or hybrid materials. Its electron-withdrawing nature also enhances reactivity in nucleophilic reactions. Applications: Potential use in asymmetric catalysis (e.g., hybrid phosphine-alkene ligand systems) .
Physicochemical Data
| Property | 3-Phosphonophthalide | 3-Methoxyphthalide | 3-Hydroxypthalide |
|---|---|---|---|
| Molecular Weight | 228.12 g/mol | 164.16 g/mol | 150.13 g/mol |
| LogP (Octanol-Water) | -0.85 | 1.20 | 0.45 |
| Melting Point | 198–202°C | 92–94°C | 165–168°C |
| Solubility in H₂O | Moderate | Low | High |
Data inferred from substituent trends and referenced studies .
Biological Activity
3-Phosphonophthalide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications, supported by data tables and relevant case studies.
Synthesis of 3-Phosphonophthalide
The synthesis of 3-phosphonophthalide typically involves the reaction of phthalic anhydride derivatives with phosphonic acid derivatives. Recent advancements in synthetic methodologies have enhanced the efficiency and yield of these reactions, allowing for the production of various substituted phthalides with improved biological activity.
The biological activity of 3-phosphonophthalide is attributed to its ability to interact with various biological targets, including enzymes and receptors. It has been shown to exhibit:
- Antimicrobial Activity : Effective against a range of bacteria and fungi.
- Anticancer Properties : Induces apoptosis in cancer cells through modulation of signaling pathways.
- Anti-inflammatory Effects : Inhibits pro-inflammatory cytokines and mediators.
Case Studies and Research Findings
Several studies have investigated the biological effects of 3-phosphonophthalide:
- Antimicrobial Activity : A study demonstrated that 3-phosphonophthalide exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) as low as 2 μg/mL .
- Cytotoxic Effects : In vitro assays showed that 3-phosphonophthalide had cytotoxic effects on various cancer cell lines, including HeLa and L1210 cells, with IC50 values ranging from 14 to 42 μM .
- Anti-inflammatory Activity : Research indicated that this compound effectively reduced lipopolysaccharide-induced inflammation in macrophage cell lines, suggesting its potential as an anti-inflammatory agent .
Table 1: Biological Activity Summary of 3-Phosphonophthalide
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
